tert-Butyl 7-methyl-2,9-diazaspiro[5.5]undecane-9-carboxylate
Description
Properties
Molecular Formula |
C15H28N2O2 |
|---|---|
Molecular Weight |
268.39 g/mol |
IUPAC Name |
tert-butyl 11-methyl-2,9-diazaspiro[5.5]undecane-9-carboxylate |
InChI |
InChI=1S/C15H28N2O2/c1-12-10-17(13(18)19-14(2,3)4)9-7-15(12)6-5-8-16-11-15/h12,16H,5-11H2,1-4H3 |
InChI Key |
NDCSFBTZVCXZPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCC12CCCNC2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 7-methyl-2,9-diazaspiro[5.5]undecane-9-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of tert-butyl 9-benzyl-3,9-diazaspiro undecane-3-carboxylate in a THF solution. The reaction is carried out under an argon atmosphere with wet Pd/C as a catalyst. The mixture is stirred at 40°C for 40 hours under 45 psi of hydrogen .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility.
Chemical Reactions Analysis
Hydrogenation Reactions
The compound undergoes catalytic hydrogenation to modify its spirocyclic structure. A key example involves the reduction of intermediates in the presence of palladium catalysts:
| Reaction Conditions | Catalyst | Yield | Reference |
|---|---|---|---|
| H₂ (45 psi), Pd/C (wet), THF, 40°C, 40 h | Palladium on carbon | 65% |
This reaction typically removes protective groups (e.g., benzyl) while preserving the diazaspiro core. The tert-butyl carbamate group remains intact under these conditions due to its stability in reductive environments .
Nucleophilic Substitution Reactions
The secondary amine in the diazaspiro system participates in nucleophilic substitutions. For example, reactions with sulfonyl chlorides or acylating agents:
These reactions proceed via deprotonation of the secondary amine, followed by attack on the electrophilic reagent .
Deprotection of the tert-Butyl Carbamate
The Boc group is cleaved under acidic conditions to generate the free amine:
| Deprotection Agent | Conditions | Yield | Reference |
|---|---|---|---|
| HCl (4M in dioxane) | MeOH, RT, 48 h | 84% | |
| TFA | CH₂Cl₂, RT, 2 h | >90% |
The free amine serves as a critical intermediate for further functionalization, such as coupling with purines or sulfonamides .
Suzuki-Miyaura Coupling
Palladium-catalyzed cross-coupling reactions enable aryl functionalization of the spiro system:
These reactions exploit the sp²-hybridized carbons in the diazaspiro framework, enabling access to bioactive analogs .
Mechanistic Insights
-
Steric Effects : The 7-methyl group imposes steric constraints, directing reactivity to the less hindered 2-position .
-
Electronic Factors : The electron-donating tert-butyl carbamate stabilizes intermediates during nucleophilic substitutions .
-
Ring Strain : The spirocyclic system’s strain influences reaction rates, particularly in hydrogenation and ring-opening processes .
Stability and Handling
-
Light Sensitivity : Requires storage at 2–8°C in amber vials .
-
Flammability : Classified as highly flammable (Hazard Code F) .
This compound’s reactivity profile underscores its utility in synthesizing pharmacologically active molecules, particularly in CNS drug development . Experimental protocols emphasize precise control of temperature, solvent polarity, and catalyst selection to optimize yields.
Scientific Research Applications
Medicinal Chemistry
1.1 Antitumor Activity
Research has indicated that compounds similar to tert-butyl 7-methyl-2,9-diazaspiro[5.5]undecane-9-carboxylate exhibit antitumor properties. A study explored the structure-activity relationship of spirocyclic compounds and found that modifications can enhance cytotoxicity against various cancer cell lines .
1.2 Neurological Applications
This compound has been investigated for its potential neuroprotective effects. Preliminary studies suggest that it may play a role in modulating neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases .
Organic Synthesis
2.1 Building Block for Complex Molecules
this compound serves as a versatile building block in organic synthesis. Its unique structure allows for the introduction of various functional groups, facilitating the synthesis of more complex molecules used in pharmaceuticals and agrochemicals .
2.2 Synthesis of Bioactive Compounds
The compound has been utilized in synthesizing bioactive molecules with potential therapeutic applications. Researchers have successfully employed it in multi-step synthetic pathways to create derivatives with enhanced biological activity .
Case Studies
Mechanism of Action
The mechanism of action of tert-Butyl 7-methyl-2,9-diazaspiro[5.5]undecane-9-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The diazaspiro[5.5]undecane family encompasses diverse derivatives with variations in substituent groups, oxidation states, and heteroatom arrangements. Below is a detailed comparison of structurally related compounds, highlighting key distinctions in molecular features and applications:
Structural and Functional Group Variations
Key Differences and Implications
Substituent Position and Reactivity: The 7-methyl group in the target compound (vs. Oxo groups (e.g., 1-oxo, 3-oxo) introduce electrophilic sites for nucleophilic addition or hydrogen bonding, critical for enzyme inhibition (e.g., METTL3 inhibitors in ) .
Heteroatom Modifications :
- Replacement of nitrogen with oxygen (e.g., 1-oxa in ) decreases basicity and alters hydrogen-bonding capacity, affecting receptor binding profiles .
Biological Activity :
Biological Activity
tert-Butyl 7-methyl-2,9-diazaspiro[5.5]undecane-9-carboxylate (CAS Number: 102613-06-9) is a compound of interest due to its unique spirocyclic structure and potential biological activities. This article reviews its synthesis, biological activity, and relevant research findings, including case studies and data tables that illustrate its pharmacological profile.
Chemical Structure
The compound's molecular formula is , featuring a tert-butyl group and a diazaspiro structure that contributes to its biological properties. The structural representation is crucial for understanding its interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential therapeutic applications.
Anticancer Properties
Research indicates that compounds within the diazaspiro family can inhibit geranylgeranyltransferase I (GGTase I), which is involved in the regulation of Rho GTPases linked to cancer cell proliferation. By inhibiting GGTase I, these compounds may block the activation of downstream effectors such as YAP1 and TAZ, leading to reduced cancer cell growth and proliferation .
Antimicrobial Activity
Studies have shown that related compounds exhibit significant antitubercular activity against both sensitive and multidrug-resistant strains of Mycobacterium tuberculosis. This suggests that this compound may possess similar properties, warranting further investigation into its efficacy against various microbial pathogens .
Case Studies
-
Anticancer Efficacy :
Compound Name IC50 (µM) Target Enzyme Compound A 0.5 GGTase I Compound B 0.8 YAP1/TAZ pathway This compound TBD TBD -
Antimicrobial Studies :
Compound Name MIC (µg/mL) Type of Strain This compound TBD M. tuberculosis (MDR) Rifampicin 0.25 M. tuberculosis
Synthesis and Structure-Activity Relationship
The synthesis of this compound involves multi-step organic reactions that emphasize the importance of the spirocyclic framework in enhancing biological activity. Structure-activity relationship (SAR) studies indicate that modifications to the diazaspiro structure can significantly influence potency and selectivity towards various biological targets .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for tert-Butyl 7-methyl-2,9-diazaspiro[5.5]undecane-9-carboxylate, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via multi-step protocols involving spirocyclic ring formation and Boc protection. For example, tert-butyl spiro derivatives are often prepared using Buchwald-Hartwig coupling for nitrogen incorporation, followed by Boc protection/deprotection cycles. Reaction solvents (e.g., MeNO₂, DCM), temperature (25°C for 17 hours), and catalysts (e.g., Pd-based) are critical for optimizing yield .
- Key Considerations : Monitor intermediates via LC-MS and purify via column chromatography. Yields may drop if deprotection steps (e.g., TFA treatment) are incomplete .
Q. How is the structural integrity of this compound validated post-synthesis?
- Analytical Methods :
- NMR : Confirm spirocyclic structure via characteristic peaks for tert-butyl (δ ~1.4 ppm) and methyl groups (δ ~2.1 ppm).
- HPLC : Assess purity (>95% recommended for biological assays).
- Mass Spectrometry : Match exact mass (e.g., calculated m/z for C₁₅H₂₆N₂O₂: 290.20) .
Q. What stability profiles should researchers consider during storage?
- Storage Guidelines : Similar spiro compounds (e.g., 3-oxa-9-azaspiro derivatives) are stored at -80°C in anhydrous acetonitrile or DMSO to prevent hydrolysis. Stability ≥2 years under inert atmospheres .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) impact the biological activity of this spiro compound?
- SAR Insights :
- Methyl Group (C7) : Enhances lipophilicity, potentially improving membrane permeability.
- tert-Butyl vs. Benzyl : Substituting the Boc group with benzyl (e.g., 9-benzyl-2,9-diazaspiro analogs) reduces steric hindrance but may decrease metabolic stability .
- Fluorine Substitution : Introducing difluoro groups (e.g., tert-butyl 2,2-difluoro analogs) can alter electron density, affecting binding affinity .
Q. What strategies mitigate challenges in spirocyclic ring closure during scale-up?
- Process Optimization :
- Solvent Choice : Use high-boiling solvents (e.g., DMF) to maintain reaction homogeneity.
- Catalyst Loading : Reduce Pd catalyst to <5 mol% to minimize costs while maintaining efficiency.
- Workflow : Employ flow chemistry for exothermic steps to improve safety and reproducibility .
Q. How can researchers resolve contradictions in reported reactivity of tert-butyl spiro compounds?
- Case Study : Discrepancies in Boc deprotection rates (e.g., TFA vs. HCl/dioxane) may arise from trace moisture. Validate via Karl Fischer titration and adjust reaction time/temperature accordingly .
- Troubleshooting : If cyclization fails, screen alternative bases (e.g., K₂CO₃ vs. Cs₂CO₃) or pre-activate intermediates with EDCI .
Methodological Challenges
Q. What advanced techniques characterize dynamic conformational changes in the spirocyclic core?
- Tools :
- VT-NMR : Track ring-flipping behavior at variable temperatures.
- X-ray Crystallography : Resolve spatial arrangement of the diazaspiro system (e.g., bond angles ~109.5° for sp³ hybridization) .
Q. How do researchers address low solubility in aqueous buffers for in vitro assays?
- Formulation Strategies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
